(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile
Description
(E)-2-(4-(3,4-Dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile is a structurally complex acrylonitrile derivative featuring a thiazole core substituted with halogenated aryl groups.
Properties
IUPAC Name |
(E)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(3,4-difluoroanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F2N3S/c19-13-3-1-10(5-14(13)20)17-9-26-18(25-17)11(7-23)8-24-12-2-4-15(21)16(22)6-12/h1-6,8-9,24H/b11-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIQXPIETQEAJU-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)F)C#N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)F)/C#N)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F2N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-(3,4-dichlorophenyl)thiazol-2-yl)-3-((3,4-difluorophenyl)amino)acrylonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant research findings, including case studies and data tables that highlight its pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step may include the formation of a thiazole ring through the reaction of 3,4-dichloroaniline with thioamide under acidic conditions. Subsequent steps involve coupling with an acrylonitrile derivative to produce the final product. This synthetic pathway is essential for understanding the compound's structure-activity relationship (SAR).
The biological activity of this compound can be attributed to its structural components, particularly the thiazole and dichlorophenyl groups. These moieties are known to interact with various molecular targets, potentially modulating enzyme activity and cellular signaling pathways. For instance, studies indicate that compounds with similar structures exhibit significant inhibition of enzymes related to cancer proliferation and inflammation.
Biological Activities
Research has demonstrated that this compound exhibits several key biological activities:
- Anticancer Activity :
- Antioxidant Properties :
- Enzyme Inhibition :
Data Table: Biological Activities and IC50 Values
| Activity Type | Cell Line/Target | IC50 Value (µM) |
|---|---|---|
| Anticancer | HCT-116 (Colon Carcinoma) | 6.2 |
| Anticancer | T47D (Breast Cancer) | 27.3 |
| Enzyme Inhibition | AChE | 0.06 |
| Antioxidant | Various Cell Lines | Not specified |
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in a clinical context:
- Study on Cancer Cell Lines :
- Neuroprotective Effects :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Halogenated Aryl Groups
The compound’s dichlorophenyl and difluorophenyl substituents distinguish it from analogs like (E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile (), which replaces halogens with methoxy and nitro groups. Key differences include:
- Electron-Withdrawing vs. In contrast, methoxy groups in ’s compound are electron-donating, which may reduce reactivity but improve solubility .
- Steric and Conformational Profiles : The perpendicular orientation of one fluorophenyl group in isostructural analogs () suggests that bulky substituents can disrupt planarity, affecting molecular stacking in crystalline phases or interaction with biological targets .
Thiazole-Acrylonitrile Core Modifications
Compared to 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (), the target compound lacks a triazole-pyrazole extension but retains the thiazole’s rigidity. This simplification may enhance synthetic accessibility while maintaining π-π stacking capabilities critical for solid-state applications .
Data Table: Structural and Functional Comparison
Research Findings and Implications
Halogenation vs. Bioactivity : Dichloro/difluoro substitution may improve pesticidal efficacy compared to methoxy/nitro analogs, as seen in triazole fungicides () .
Conformational Flexibility : The perpendicular fluorophenyl group in ’s analogs highlights the role of substituent orientation in modulating intermolecular interactions, a critical factor in crystallization or target binding .
Synthetic Feasibility : The absence of complex extensions (e.g., triazole-pyrazole in ) in the target compound suggests streamlined synthesis, advantageous for industrial-scale production.
Q & A
Q. Table 1: Synthesis Optimization
| Method | Yield (%) | Conditions | Key Catalyst | Reference |
|---|---|---|---|---|
| Microwave-assisted | 78 | 100°C, 30 min, DMF | Pd(OAc)₂ | |
| Conventional heating | 65 | 80°C, 12 h, ethanol | None |
Advanced: How can conflicting bioactivity data across studies be systematically addressed?
Answer:
Contradictions in bioactivity (e.g., IC₅₀ variability in anticancer assays) arise from differences in:
- Cell line specificity : Test across panels (e.g., MCF-7 vs. HeLa) to identify selective toxicity .
- Assay conditions : Standardize protocols (e.g., MTT assay incubation time, serum concentration) .
- Compound purity : Validate via DSC/TGA to exclude thermal degradation artifacts .
Q. Mitigation strategy :
Replicate studies with in-house synthesized batches.
Use molecular docking to correlate structural motifs (e.g., dichlorophenyl) with target binding (e.g., kinase inhibition) .
Advanced: What mechanistic insights exist for its biological activity?
Answer:
The compound’s thiazole-acrylonitrile core enables dual mechanisms:
- Kinase inhibition : The dichlorophenyl group binds ATP pockets in kinases (e.g., EGFR), validated via molecular dynamics simulations .
- Reactive oxygen species (ROS) induction : Nitrile and fluorophenyl groups enhance electron-deficient regions, promoting oxidative stress in cancer cells .
Q. Experimental validation :
- Western blotting : Downregulation of phospho-ERK in treated cells .
- Flow cytometry : Apoptosis induction (Annexin V/PI staining) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
Focus on substituent modifications :
- Thiazole ring : Replace 3,4-dichlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
- Acrylonitrile moiety : Introduce methyl groups to improve metabolic stability .
Q. Methodology :
Synthesize analogs via Suzuki-Miyaura coupling for aryl variations .
Test cytotoxicity (IC₅₀) and logP (HPLC) to correlate hydrophobicity with activity .
Q. Table 2: SAR Trends
| Substituent | IC₅₀ (μM) | logP | Target Affinity |
|---|---|---|---|
| 3,4-Dichlorophenyl | 1.2 | 3.8 | EGFR |
| 4-Nitrophenyl | 0.9 | 4.1 | VEGFR2 |
Advanced: What computational tools predict its pharmacokinetic and toxicity profiles?
Answer:
- ADMET Prediction : Use SwissADME to assess solubility (ESOL model) and blood-brain barrier permeability .
- Toxicity : ProTox-II predicts hepatotoxicity risk due to nitrile hydrolysis .
- Docking : AutoDock Vina simulates binding to CYP450 isoforms to anticipate metabolic pathways .
Validation : Compare in vitro microsomal stability assays with computational results .
Advanced: How to resolve discrepancies in thermal stability data?
Answer:
Conflicting DSC/TGA results (e.g., decomposition at 150°C vs. 180°C) may stem from:
- Crystallinity : Amorphous batches degrade faster; use recrystallization (ethyl acetate/hexane) to standardize .
- Atmosphere : Conduct TGA under nitrogen to exclude oxidative decomposition .
Advanced: What strategies optimize regioselectivity in functionalization reactions?
Answer:
To direct reactions (e.g., bromination) to the thiazole’s 5-position:
- Electrophilic substitution : Use NBS in DCM at 0°C, guided by DFT calculations (electron density maps) .
- Protecting groups : Temporarily block the acrylonitrile moiety with TMSCl during halogenation .
Basic: What are the compound’s key spectral signatures?
Answer:
- ¹H NMR : Thiazole protons (δ 7.8–8.2 ppm), aromatic NH (δ 9.1 ppm) .
- ¹³C NMR : Nitrile carbon (δ 118 ppm), thiazole C2 (δ 165 ppm) .
- FTIR : C≡N (2230 cm⁻¹), C=N (1600 cm⁻¹) .
Advanced: How to validate its mechanism via in vitro models?
Answer:
- Kinase assays : Use purified EGFR in a luminescent ADP-Glo™ assay to quantify inhibition .
- ROS detection : Employ DCFH-DA fluorescence in HCT116 cells .
Advanced: What crystallographic data inform its 3D structure?
Answer:
X-ray studies reveal:
- Bond angles : Thiazole C-S-C (92°), confirming ring planarity .
- Torsional strain : E-configuration minimizes steric clash between dichlorophenyl and difluoroaniline groups .
Q. Table 3: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell (Å) | a=10.2, b=12.4, c=14.7 |
| R-factor | 0.042 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
